molecular formula C11H9F3N2S B2591155 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole CAS No. 338750-29-1

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole

Cat. No. B2591155
CAS RN: 338750-29-1
M. Wt: 258.26
InChI Key: YYTIKIUDKMBJKP-UHFFFAOYSA-N
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Description

The compound “2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a trifluorobutenyl group attached via a sulfanyl (thiol) linker .

Scientific Research Applications

Anti-Helicobacter Pylori Activity

Compounds derived from 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have shown promising activity against the gastric pathogen Helicobacter pylori. A study detailed the synthesis of a set of compounds with potent and selective activities against H. pylori, displaying low minimal inhibition concentration (MIC) values across various strains, including those resistant to metronidazole or clarithromycin. This suggests potential applications for these compounds in treating H. pylori infections (Carcanague et al., 2002).

Antiprotozoal Activity

Another research area where derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have been explored is in the treatment of protozoal infections. Specifically, a series of novel compounds was synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Anti-Inflammatory Properties

Research into benzimidazole derivatives, including those similar to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole, has shown them to possess antibacterial, antifungal, antitubercular, and anti-inflammatory properties. A study synthesizing a novel series of these compounds found some to exhibit significant antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential for developing new treatments in these areas (Dighe et al., 2013).

Synthesis and Catalysis

Derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have also been studied for their role in synthesis and catalysis. For example, sulfuric acid {[3-(3-silicapropyl)sulfanyl]propyl}ester was used as a recyclable catalyst for synthesizing 2-aryl-1-arylmethyl-1H-1,3-benzimidazole derivatives, showcasing the utility of these compounds in facilitating chemical reactions (Iravani et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known. Benzimidazole derivatives have a wide range of biological activities, and the specific effects of this compound would likely depend on its interactions with biological targets .

properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-7(10(13)14)5-6-17-11-15-8-3-1-2-4-9(8)16-11/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTIKIUDKMBJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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